

Spectroscopic Data of Neoeuonymine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Neoeuonymine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Neoeuonymine**, a complex sesquiterpene alkaloid. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential applications in drug discovery and development. This document summarizes the key spectroscopic data (NMR, IR, and MS) and provides detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of **Neoeuonymine** has been accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.^[1] The ¹H and ¹³C NMR data for **Neoeuonymine** provide detailed information about its intricate structure.

Table 1: ¹H NMR Spectroscopic Data for **Neoeuonymine**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Neoeuonymine**

Position	Chemical Shift (δ) ppm
Data not available in search results	

Note: The specific chemical shifts and coupling constants for **Neoeuonymine** were not available in the provided search results. The tables are formatted for the inclusion of such data when obtained from a primary research article detailing the compound's isolation and characterization.

Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule.^[2] The IR spectrum of **Neoeuonymine** reveals characteristic absorption bands corresponding to its various structural features.

Table 3: Infrared (IR) Spectroscopic Data for **Neoeuonymine**

Wavenumber (cm^{-1})	Functional Group Assignment
Data not available in search results	

Note: Specific IR absorption peaks for **Neoeuonymine** were not found in the search results. This table is a template for presenting such data.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for determining the

precise molecular formula.

Table 4: Mass Spectrometry (MS) Data for **Neoeuonymine**

Ion	m/z (Mass-to-Charge Ratio)
Data not available in search results	

Note: The exact mass-to-charge ratio for the molecular ion of **Neoeuonymine** was not available in the search results. This table is intended to be populated with data from a relevant research publication.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural product alkaloids.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A purified sample of **Neoeuonymine** (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), containing a small amount of tetramethylsilane (TMS) as an internal standard.[3] The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

Data Acquisition:

- ^1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon atom.

- 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for complete structural assignment.[\[4\]](#)

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the purified **Neoeuonymine** is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the sample deposited on a salt plate (e.g., NaCl or KBr) after evaporation of a suitable solvent.

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the spectrum.

Data Acquisition: The sample is placed in the path of the IR beam, and the transmitted radiation is detected. The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum to obtain the final spectrum.

Mass Spectrometry (MS)

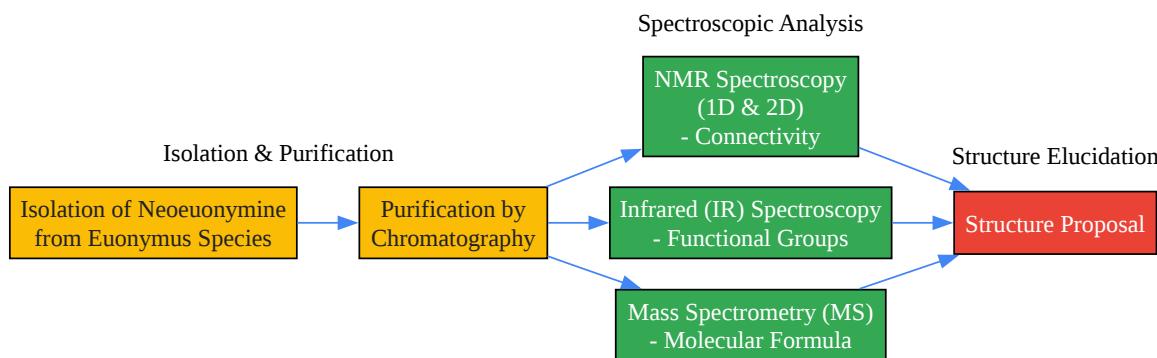
Sample Preparation: A dilute solution of the purified **Neoeuonymine** is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used for the analysis of alkaloids.

Data Acquisition: The sample solution is introduced into the ionization source, where the molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio in the mass analyzer and detected. Data is typically acquired in positive ion mode for alkaloids.

Workflow for Spectroscopic Analysis of Neoeuonymine

The logical flow of experiments for the structural elucidation of a natural product like **Neoeuonymine** is crucial for an efficient and accurate outcome. The following diagram, generated using the DOT language, illustrates this workflow.



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Caption: Workflow for the isolation and structural elucidation of **Neoeuonymine**.

This comprehensive guide serves as a foundational resource for researchers engaged in the study of **Neoeuonymine** and other complex natural products. The systematic presentation of spectroscopic data and detailed experimental protocols aims to facilitate further research and development in this exciting field.

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